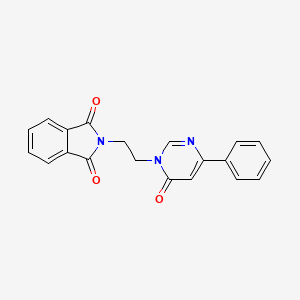

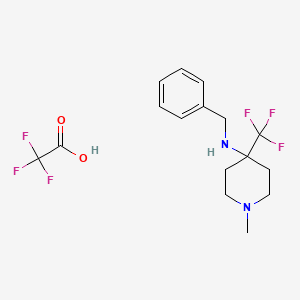

2-(2-(6-氧代-4-苯基嘧啶-1(6H)-基)乙基)异吲哚啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoindoline-1,3-dione derivatives are a class of compounds that have garnered significant interest in various fields of chemistry and biology due to their diverse range of biological activities. These compounds have been explored for their potential as inhibitors of acetylcholinesterase (AChE), which is a key enzyme involved in the progression of Alzheimer’s disease . Additionally, they have been studied for their interactions with proteins such as bovine serum albumin (BSA), which is important for understanding their pharmacokinetics and pharmacodynamics . Isoindoline-1,3-dione derivatives have also been investigated for their antimicrobial properties, DNA binding, and oxidative-induced DNA cleavage activities . Furthermore, their optoelectronic properties have been characterized, and they have been evaluated for their cytotoxic activities [4, 8]. The synthesis and crystal structures of various isoindoline-1,3-dione derivatives have been reported, providing insights into their molecular structures and potential interactions [6, 7, 9].

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives typically involves the reaction of phthalimide with various nucleophiles or the condensation of different amines and aldehydes. For instance, the reaction of phthalimide with 1,3-dibromopropane followed by treatment with 1-phenylpiperazine in acetonitrile has been used to synthesize specific derivatives . Mannich base condensation reactions have also been employed to create derivatives such as 2-(piperidin-1-ylmethyl)isoindoline-1,3-dione . The synthesis of these compounds is crucial for their subsequent biological and physical characterization.

Molecular Structure Analysis

The molecular structures of isoindoline-1,3-dione derivatives have been elucidated using various spectroscopic techniques and X-ray crystallography. Single-crystal X-ray diffraction has revealed that these compounds can crystallize in different space groups with non-planar molecular structures [6, 7]. The dihedral angles between the isoindoline and phenyl rings, as well as the presence of intermolecular hydrogen bonds, have been reported, which can influence the compound's biological activity and interaction with other molecules .

Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives can participate in various chemical reactions, including interactions with nucleophiles and proteins. For example, they have been shown to bind to DNA by intercalation, which is significant for their antimicrobial and DNA cleavage activities . Their ability to inhibit AChE and bind to proteins like BSA has been demonstrated through various spectroscopic methods and molecular docking studies [1, 2].

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives, such as their thermal stability, photophysical properties, and electronic structure, have been extensively studied. These compounds exhibit high thermal stability, which is important for their potential applications in various fields . Their absorbance and fluorescence spectra have been recorded in different solvents, indicating their potential as fluorescent compounds . Computational studies using density functional theory (DFT) have been conducted to calculate the optical band gap and frontier molecular orbital (FMO) energies, providing insights into their chemical stability and reactivity .

科学研究应用

光电性质

异吲哚啉-1,3-二酮衍生物已被合成并分析其光物理和热性质,旨在探索其在光电子学中的潜力。例如,新型吖啶-异吲哚啉-1,3-二酮衍生物表现出高热稳定性,并且由于其在不同溶剂中的吸收光谱和荧光光谱的变化而显示出优异的荧光化合物性能。使用密度泛函理论 (DFT) 的计算研究进一步深入了解了它们的光学带隙和前沿分子轨道能量,表明它们在光电应用中的实用性(Mane、Katagi和Melavanki,2019)。

晶体结构和分子对接

异吲哚啉-1,3-二酮衍生物的晶体和分子结构已得到广泛研究。例如,2-(4-乙氧基苯基)异吲哚啉-1,3-二酮的晶体结构提供了对非平面分子结构和分子间相互作用的见解,这对于理解该化合物的稳定性和反应性至关重要(Duru、Evecen、Tanak和Ağar,2018)。类似地,评估其抗酪氨酸酶特性的衍生物表现出显着的生物活性,分子对接研究揭示了它们的结合亲和力,表明在生物活性化合物开发中的应用(Then等人,2018)。

生物活性

多项研究集中于合成和评估异吲哚啉-1,3-二酮衍生物的抗菌、抗氧化和抗炎活性。例如,合成了新型邻苯二甲酰亚胺衍生物,并显示出显着的抗菌活性而没有细胞毒性作用,突出了它们在治疗应用中的潜力(Lamie、Phillopes、El-Gendy、Rárová和Grúz,2015)。另一项研究将一种衍生物评估为AChE抑制剂,表明其在治疗阿尔茨海默病等神经退行性疾病中的适用性(Andrade-Jorge等人,2018)。

属性

IUPAC Name |

2-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c24-18-12-17(14-6-2-1-3-7-14)21-13-22(18)10-11-23-19(25)15-8-4-5-9-16(15)20(23)26/h1-9,12-13H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLKPMOWKADYNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B3016468.png)

![N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B3016470.png)

![7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016471.png)

![Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B3016478.png)

![Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3016479.png)

![4-[(2-Phenylethyl)carbamoyl]butanoic acid](/img/structure/B3016482.png)

![3,4-dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3016483.png)

![(3-Methoxyphenyl)-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B3016486.png)

![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B3016487.png)